N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Description
This compound is a type of benzamide, which is an organic compound consisting of a carboxamide (a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom) substituted with a benzene ring. Benzamides are used in a wide range of applications from fungicides to antipsychotic medications .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinazolinones are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to produce benzoic acid and an amine .Scientific Research Applications
Antitumor Potential
Research into quinazoline antifolates has shown significant promise in developing antitumor agents. A study by Marsham et al. (1989) describes the synthesis of N10-propargylquinazoline antifolates, highlighting their potential as antitumor agents due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. The study suggests compounds with a C2-methoxy substituent, similar in structure to N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, as potential candidates for further investigation in vivo (Marsham et al., 1989).
Sigma-2 Receptor Probe Development
The development of sigma-2 receptor probes is another important area of research. Xu et al. (2005) investigated two benzamide analogues, including compounds structurally related to this compound, as potential sigma-2 receptor probes. Their findings indicate the usefulness of these compounds in studying sigma-2 receptors in vitro (Xu et al., 2005).
Potential Antipsychotic Agents
Compounds similar to this compound have been explored as potential antipsychotic agents. Norman et al. (1994) synthesized a series of cyclic benzamides and evaluated them for their binding affinities to dopamine and serotonin receptors. These compounds exhibited activities indicative of potential atypical antipsychotic agents (Norman et al., 1994).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds structurally related to this compound are also of research interest. Chau et al. (1982) provided insights into the synthesis of substituted benzamides, contributing to the understanding of the chemical properties and synthesis methods of such compounds (Chau et al., 1982).
PET Radiotracer Development
A study by Abate et al. (2011) focused on developing high-affinity sigma-2 receptor ligands as potential PET radiotracers. They explored hybrid structures between sigma-2 ligands and benzamides, which could be structurally related to this compound. Their findings indicated the potential of these compounds in tumor diagnosis (Abate et al., 2011).
Properties
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O6/c1-6-7-12-28-25(33)19-10-8-18(9-11-19)15-31-26(34)20-13-22(36-4)23(37-5)14-21(20)30(27(31)35)16-24(32)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,33)(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLRCULLANZXMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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